molecular formula C20H21N3O5 B2645463 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 891144-36-8

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2645463
CAS RN: 891144-36-8
M. Wt: 383.404
InChI Key: SBAMDYNBKJICCR-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Potential in Therapeutic Development

The 1,3,4-oxadiazole ring, present in N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide, is a significant structural feature in medicinal chemistry. It is known for its role in enhancing binding interactions within biological systems, leading to a wide range of bioactivities. Compounds bearing the 1,3,4-oxadiazole moiety have been identified for their therapeutic potential across various areas. This includes anticancer, antifungal, antibacterial, and anti-inflammatory applications, among others. Such compounds have been extensively utilized in the treatment of diverse ailments, underscoring their value in drug development (G. Verma et al., 2019).

Pharmacological Properties

1,3,4-Oxadiazole derivatives demonstrate a broad spectrum of pharmacological properties, including antiviral, analgesic, anti-inflammatory, and antitumor activities. The structural feature of the oxadiazole ring facilitates effective interactions with various enzymes and receptors, making it a cornerstone for synthesizing compounds with high therapeutic potency. This highlights the structural core's significance in developing new medicinal agents with improved activity and reduced toxicity (Kavita Rana et al., 2020).

Synthetic and Chemical Reactivity

The oxadiazole ring, including the 1,3,4 variant, is crucial for synthetic versatility in medicinal chemistry. It serves as a bioisostere for several functional groups like carboxylic acids and amides, allowing for the creation of novel compounds with desirable pharmacokinetic and pharmacodynamic properties. The chemical reactivity associated with oxadiazole compounds provides a pathway to synthesizing a wide range of heterocyclic compounds that are biologically active, further emphasizing the importance of this moiety in drug design and discovery (L. Kayukova, 2005).

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-11-6-7-14(12(2)8-11)19-22-23-20(28-19)21-18(24)13-9-15(25-3)17(27-5)16(10-13)26-4/h6-10H,1-5H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAMDYNBKJICCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide

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